البورفيريـن
Porphyrins are a class of macrocyclic compounds characterized by a central porphine ring, which consists of four pyrrole rings interconnected in a cyclic structure. These unique structural features endow porphyrins with distinct optical and electronic properties, making them important in various applications across multiple fields.
Porphyrins are ubiquitously present in nature, playing crucial roles in biological systems as cofactors for many enzymes, including hemoglobin and cytochromes, which facilitate redox reactions essential for life processes. In addition to their physiological significance, porphyrins have found extensive use in catalysis due to their high reactivity and ability to stabilize metal ions.
Furthermore, the versatile nature of porphyrins allows for their modification through functionalization or conjugation with other molecules, enabling them to be employed as sensitizers in photodynamic therapy, probes in molecular recognition studies, and luminescent materials in sensors and optoelectronic devices. With ongoing research, porphyrins continue to expand their potential applications, making them a fascinating subject of study in chemistry and related disciplines.

هيكل | الاسم الكيميائي | CAS | وسط |
---|---|---|---|
![]() |
21H,23H-Porphine-2,18-dipropanoicacid, 7,12-diethenyl-5,10,15,20,22,24-hexahydro-3,8,13,17-tetramethyl- | 7412-77-3 | C34H40N4O4 |
![]() |
21H,23H-porphine, 2,3,7,8,12,13,17,18-octamethyl- | 1257-25-6 | C28H30N4 |
![]() |
2,8,12,18-tetraethyl-3,7,13,17-tetramethylporphyrin | 448-70-4 | C32H38N4 |
![]() |
N-Methylprotoporphyrin IX | 84192-00-7 | C35H36N4O4 |
![]() |
31-Hydroxyuroporphyrin I | 134507-30-5 | C40H38N4O17 |
![]() |
Deuteroporphyrin ZIII-Di-Me ester | 33909-86-3 | C32H34N4O4 |
![]() |
Pentaporphyrin I | 28100-66-5 | C37H38N4O10 |
![]() |
2,13-Diethyl-3,7,8,12,18-pentamethuyl-15,17-propanoporphyrin | 129689-81-2 | C32H36N4 |
![]() |
Pyrophaeoporphyrin c1 | 207397-30-6 | C33H30N4O3 |
![]() |
Coproporphyrin II; Tetra-Me ester | 865-16-7 | C40H46N4O8 |
الوثائق ذات الصلة
-
1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
الموردين الموصى بهم
-
Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
-
Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
-
pengshengyueFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
-
Amadis Chemical Company LimitedFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
منتجات موصى بها